molecular formula C20H25N3O2 B14987335 2-(4-Methoxyphenyl)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone

2-(4-Methoxyphenyl)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone

Cat. No.: B14987335
M. Wt: 339.4 g/mol
InChI Key: UABJDQUOFKPMBU-UHFFFAOYSA-N
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Description

2-(4-METHOXYPHENYL)-1-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a methoxyphenyl group, a pyridinyl group, and a piperazine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYPHENYL)-1-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxybenzaldehyde with piperazine to form an intermediate, which is then reacted with 4-pyridyl ethyl bromide under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHOXYPHENYL)-1-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2-(4-HYDROXYPHENYL)-1-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE.

    Reduction: Formation of 2-(4-METHOXYPHENYL)-1-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZIN-1-YL}ETHANOL.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. It acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various physiological processes, including smooth muscle contraction and neurotransmitter release .

Comparison with Similar Compounds

2-(4-METHOXYPHENYL)-1-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE is similar to other arylpiperazine-based compounds such as trazodone, naftopidil, and urapidil. it is unique in its specific structural configuration, which imparts distinct pharmacokinetic and pharmacodynamic properties .

List of Similar Compounds

  • Trazodone
  • Naftopidil
  • Urapidil

Properties

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C20H25N3O2/c1-25-19-4-2-18(3-5-19)16-20(24)23-14-12-22(13-15-23)11-8-17-6-9-21-10-7-17/h2-7,9-10H,8,11-16H2,1H3

InChI Key

UABJDQUOFKPMBU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)CCC3=CC=NC=C3

Origin of Product

United States

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